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molecular formula C10H20O3 B8694588 Hexyl 2-hydroxy-2-methylpropanoate CAS No. 62247-20-5

Hexyl 2-hydroxy-2-methylpropanoate

Cat. No. B8694588
M. Wt: 188.26 g/mol
InChI Key: HVMZLHFTJNZZFL-UHFFFAOYSA-N
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Patent
US04055590

Procedure details

A mixture of 20.6 g of α-hydroxy-isobutyramide and 204 g of n-hexyl alcohol was heated in the presence of 0.45 g of PbO for 6 hours at 200° C. in an autoclave. On working up by distillation, 19.5 g (= 51.8 percent of theory) of α-hydroxy-isobutyric acid-n-hexyl-ester were obtained. The amide conversion is 75 percent.
Quantity
20.6 g
Type
reactant
Reaction Step One
Quantity
204 g
Type
reactant
Reaction Step One
[Compound]
Name
PbO
Quantity
0.45 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]([CH3:7])([CH3:6])[C:3](N)=[O:4].[CH2:8]([OH:14])[CH2:9][CH2:10][CH2:11][CH2:12][CH3:13]>>[CH2:8]([O:14][C:3](=[O:4])[C:2]([OH:1])([CH3:7])[CH3:6])[CH2:9][CH2:10][CH2:11][CH2:12][CH3:13]

Inputs

Step One
Name
Quantity
20.6 g
Type
reactant
Smiles
OC(C(=O)N)(C)C
Name
Quantity
204 g
Type
reactant
Smiles
C(CCCCC)O
Step Two
Name
PbO
Quantity
0.45 g
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
On working up by distillation

Outcomes

Product
Name
Type
product
Smiles
C(CCCCC)OC(C(C)(C)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 19.5 g
YIELD: PERCENTYIELD 51.8%
YIELD: CALCULATEDPERCENTYIELD 51.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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